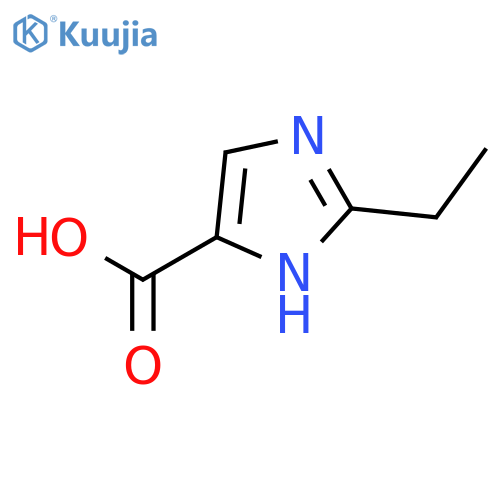

Cas no 84255-21-0 (2-Ethyl-1H-imidazole-5-carboxylic acid)

84255-21-0 structure

商品名:2-Ethyl-1H-imidazole-5-carboxylic acid

2-Ethyl-1H-imidazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Ethyl-1H-imidazole-5-carboxylic acid

- 1H-Imidazole-5-carboxylicacid, 2-ethyl-

- 2-Aethyl-1(3)H-imidazol-4-carbonsaeure

- 2-ethyl-1(3)H-imidazole-4-carboxylic acid

- 2-Ethyl-1H-imidazole-4-carboxylic acid

- 2-Ethyl-4(1H)-imidazolecarboxylic acid

- 84255-21-0

- 2-Ethyl-1H-imidazole-4-carboxylic acid #

- 2-ethyl-1H-imidazole-5-carboxylicacid

- 1H-Imidazole-5-carboxylicacid,2-ethyl-

- 2-ETHYL-3H-IMIDAZOLE-4-CARBOXYLIC ACID

- Z969202144

- AKOS016846047

- DTXSID50233184

- DS-15830

- EINECS 282-568-1

- SCHEMBL151395

- EN300-99208

- NS00038470

- AB23181

- MFCD00823433

- A923274

- 1H-Imidazole-4-carboxylic acid, 2-ethyl-

- FT-0600430

- CS-0456095

- NRIUQHNTFFNDMW-UHFFFAOYSA-N

- AKOS009097657

- DB-008196

-

- MDL: MFCD00823433

- インチ: InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)

- InChIKey: NRIUQHNTFFNDMW-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CN=C(CC)N1)O

計算された属性

- せいみつぶんしりょう: 140.05900

- どういたいしつりょう: 140.059

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66A^2

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.318

- ふってん: 447.29°C at 760 mmHg

- フラッシュポイント: 224.313°C

- 屈折率: 1.577

- PSA: 65.98000

- LogP: 0.67030

- じょうきあつ: 0.0±1.1 mmHg at 25°C

2-Ethyl-1H-imidazole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C

2-Ethyl-1H-imidazole-5-carboxylic acid 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-Ethyl-1H-imidazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB475373-1 g |

2-Ethyl-1H-imidazole-4-carboxylic acid |

84255-21-0 | 1g |

€651.60 | 2023-07-18 | ||

| Chemenu | CM186844-10g |

2-ethyl-1H-imidazole-5-carboxylic acid |

84255-21-0 | 95% | 10g |

$1861 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E66790-1g |

2-Ethyl-1H-imidazole-5-carboxylic acid |

84255-21-0 | 98% | 1g |

¥5182.0 | 2023-09-07 | |

| Chemenu | CM186844-1g |

2-ethyl-1H-imidazole-5-carboxylic acid |

84255-21-0 | 95% | 1g |

$483 | 2021-08-05 | |

| Enamine | EN300-99208-0.25g |

2-ethyl-1H-imidazole-4-carboxylic acid |

84255-21-0 | 95% | 0.25g |

$367.0 | 2023-07-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8857-5G |

2-ethyl-1H-imidazole-5-carboxylic acid |

84255-21-0 | 95% | 5g |

¥ 9,655.00 | 2023-04-13 | |

| Enamine | EN300-99208-1.0g |

2-ethyl-1H-imidazole-4-carboxylic acid |

84255-21-0 | 95% | 1.0g |

$743.0 | 2023-07-04 | |

| Enamine | EN300-2496018-1g |

2-ethyl-1H-imidazole-4-carboxylic acid |

84255-21-0 | 95% | 1g |

$743.0 | 2023-09-01 | |

| Enamine | EN300-2496018-2.5g |

2-ethyl-1H-imidazole-4-carboxylic acid |

84255-21-0 | 95% | 2.5g |

$1454.0 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526762-1g |

2-Ethyl-1H-imidazole-5-carboxylic acid |

84255-21-0 | 98% | 1g |

¥4186.00 | 2024-07-28 |

2-Ethyl-1H-imidazole-5-carboxylic acid 関連文献

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

84255-21-0 (2-Ethyl-1H-imidazole-5-carboxylic acid) 関連製品

- 172875-52-4(2-propyl-1H-imidazole-5-carboxylic acid)

- 58954-23-7(2-Propylimidazole-4,5-dicarboxylic acid)

- 1457-58-5(2-methyl-1H-imidazole-5-carboxylic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:84255-21-0)2-Ethyl-1H-imidazole-5-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):380.0